

8-fluoro-1-naphthaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Fluoro-1-naphthaldehyde**

Cat. No.: **B3045725**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **8-Fluoro-1-naphthaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-1-naphthaldehyde is a halogenated aromatic aldehyde that serves as a critical and versatile building block in modern organic synthesis. Its rigid naphthalene framework, combined with the unique electronic properties of a fluorine atom and the reactivity of an aldehyde functional group, makes it a valuable intermediate for constructing complex molecular architectures. The strategic placement of the fluorine atom at the C8 position introduces a significant steric and electronic peri-interaction with the C1 aldehyde, profoundly influencing the molecule's conformation, reactivity, and spectroscopic characteristics.

This guide offers a comprehensive exploration of the core chemical properties of **8-fluoro-1-naphthaldehyde**. As a senior application scientist, the aim is to provide not just a list of facts, but a deeper understanding of the causality behind its behavior—from synthetic strategies to its application as a precursor in the development of novel therapeutics and advanced materials. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Molecular Structure and Physicochemical Properties

The defining feature of **8-fluoro-1-naphthaldehyde** is the 1,8-disubstitution pattern on the naphthalene core. This arrangement forces the fluorine and aldehyde groups into close proximity, a spatial relationship known as a peri-interaction. This non-bonding interaction is repulsive, causing steric strain that can lead to out-of-plane distortion of the aldehyde group to minimize repulsion^{[1][2]}. This structural perturbation is a key determinant of the compound's unique chemical behavior.

Table 1: Physicochemical Properties of **8-Fluoro-1-naphthaldehyde**

Property	Value
CAS Number	112641-28-8 ^[3]
Molecular Formula	C ₁₁ H ₇ FO
Molecular Weight	174.17 g/mol
Appearance	Solid (form may vary)
Synonyms	8-Fluoronaphthalene-1-carboxaldehyde ^[3]

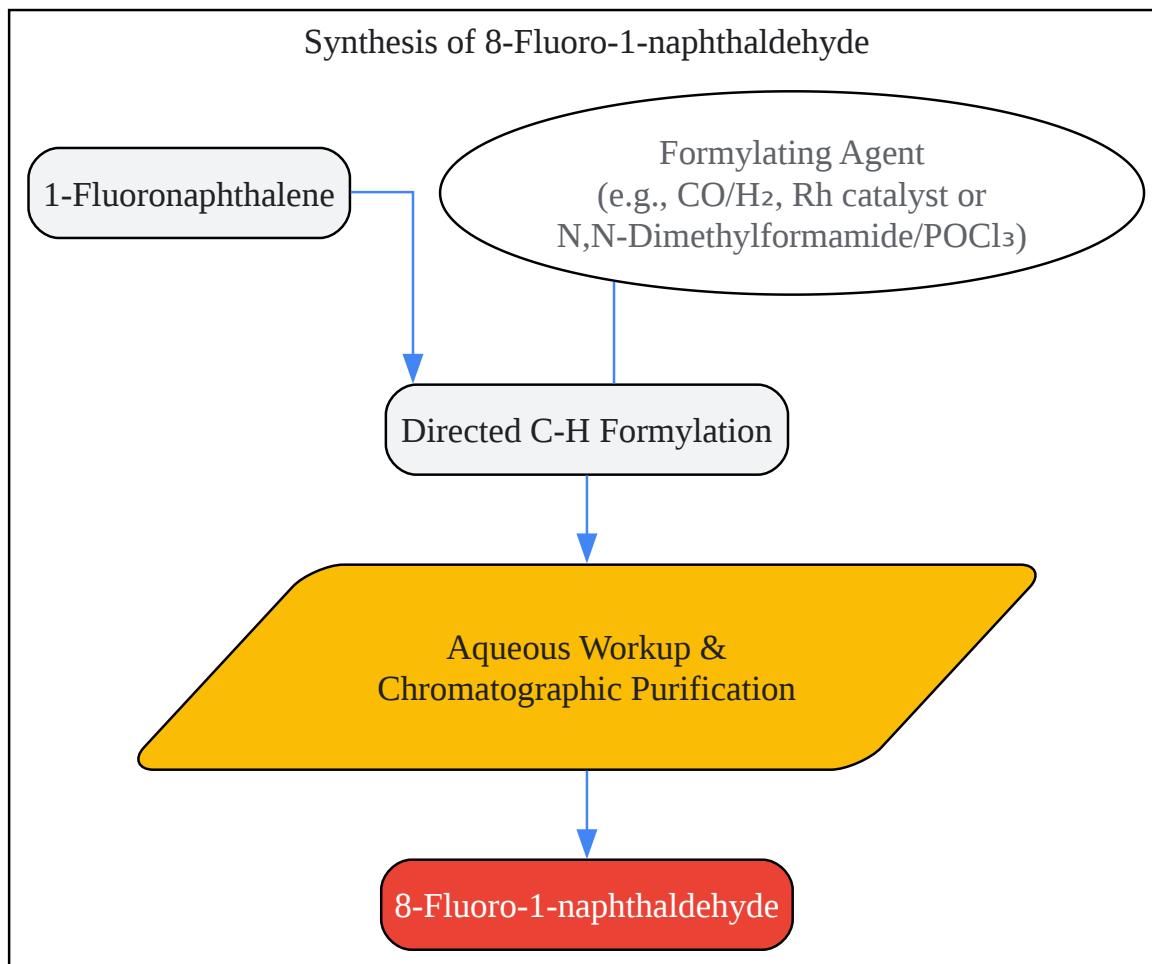
The Critical Role of the peri-Interaction

The non-bonding repulsive interaction between substituents at the 1 and 8 positions of a naphthalene core is a well-documented phenomenon^[1]. In **8-fluoro-1-naphthaldehyde**, the steric clash between the aldehyde's oxygen atom and the fluorine atom forces the C-CHO bond to twist out of the plane of the naphthalene ring^[2]. This has several important consequences:

- Reduced Conjugation: The planarity between the aldehyde's π -system and the aromatic ring is disrupted, which can alter its electronic properties and spectroscopic signature.
- Altered Reactivity: The steric hindrance around the aldehyde group can influence its accessibility to nucleophiles, potentially slowing reaction rates compared to unhindered aldehydes.
- Thermodynamic Instability: The inherent strain makes the molecule a high-energy starting material, which can be an advantage in certain synthetic transformations.

Understanding this interaction is fundamental to predicting the molecule's behavior in chemical reactions and designing rational synthetic routes.

Synthesis and Purification


The synthesis of substituted naphthaldehydes can be achieved through various strategies.

While a specific, detailed synthesis for **8-fluoro-1-naphthaldehyde** is not widely published in introductory literature, its preparation can be logically inferred from established methodologies in naphthalene chemistry, such as the directed C-H functionalization of a fluoronaphthalene precursor.

A plausible modern approach involves the palladium-catalyzed ortho-C–H methylation, which has been shown to be tunable for either peri- or ortho-selectivity on 1-naphthaldehydes[4]. A reverse strategy, the formylation of 1-fluoronaphthalene, is also a viable route, analogous to the Vilsmeier-Haack or Gattermann-Koch reactions, although selectivity can be a challenge. A practical synthesis was developed for a related compound, 1-(8-fluoronaphthalen-1-yl)piperazine, starting from 1,8-diaminonaphthalene, which proceeds via 8-fluoronaphthalen-1-ylamine[5][6]. This amine could potentially be converted to the target aldehyde via a Sandmeyer-type reaction followed by reduction.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual pathway for synthesizing **8-fluoro-1-naphthaldehyde** from a readily available precursor, 1-fluoronaphthalene. This workflow leverages modern C-H activation/formylation techniques.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **8-fluoro-1-naphthaldehyde**.

General Experimental Protocol: Directed Formylation (Hypothetical)

This protocol is illustrative and based on general procedures for naphthalene functionalization. Optimization is required.

- Reaction Setup: To a dry, nitrogen-purged reaction vessel, add 1-fluoronaphthalene (1.0 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%), and a suitable directing group ligand (e.g., an aminoquinoline derivative, 10-20 mol%).

- Solvent and Reagents: Add a dry, high-boiling point solvent (e.g., 1,2-dichloroethane or toluene). Add the formylating source, such as paraformaldehyde or a CO surrogate, and any necessary oxidants or additives.
- Reaction Execution: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The directing group will favor functionalization at the sterically accessible C8 (peri) position.
- Workup: After cooling to room temperature, quench the reaction with water or a saturated NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **8-fluoro-1-naphthaldehyde**.

Spectroscopic Characterization

Unambiguous identification of **8-fluoro-1-naphthaldehyde** relies on a combination of modern spectroscopic techniques. The data reflects the unique electronic environment created by the fluorine and aldehyde substituents and the structural constraints of the peri-interaction.

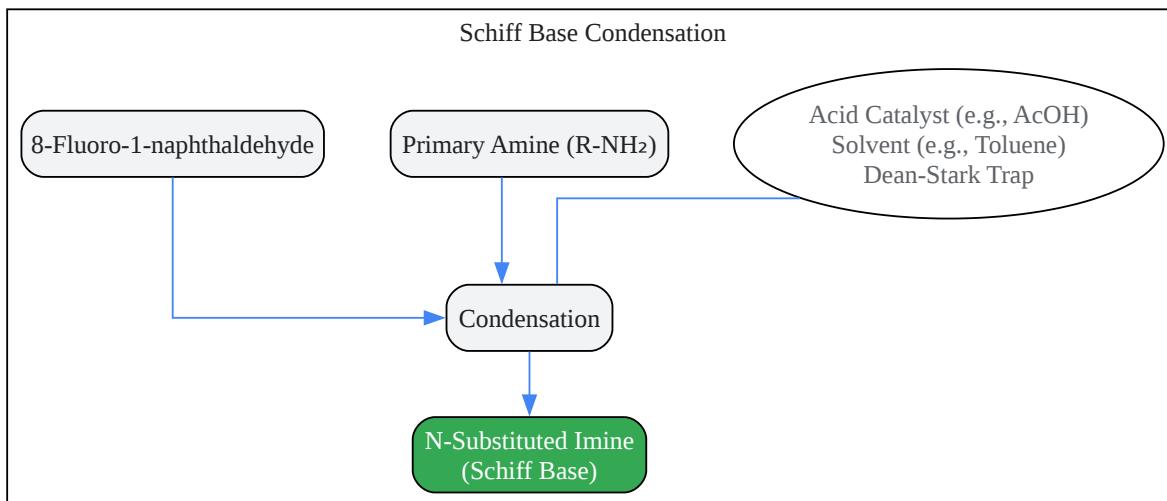
Table 2: Predicted and Representative Spectroscopic Data

Technique	Characteristic Features
¹ H NMR	Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet), potentially shifted due to steric effects. Aromatic Protons: Complex multiplets in the range of 7.0-9.5 ppm. The proton at C2 will likely appear as a doublet coupled to H3. The proton at C7 will show coupling to both H6 and the fluorine at C8. Protons peri to a substituent are often deshielded, so H7 may be significantly downfield.
¹³ C NMR	Carbonyl Carbon (C=O): ~190-195 ppm. C1 & C8: Resonances will show coupling to fluorine (JCF). C8 will exhibit a large one-bond C-F coupling constant. Other Aromatic Carbons: 110-140 ppm range, with specific shifts influenced by substituent effects.
¹⁹ F NMR	A single resonance, with its chemical shift characteristic of an aryl fluoride. For a related compound, sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate, the aryl fluoride signal appeared at -113.33 ppm[7].
IR Spectroscopy	C=O Stretch (Aldehyde): Strong absorption band around 1690-1710 cm ⁻¹ . C-F Stretch: Strong absorption band in the 1000-1300 cm ⁻¹ region. Aromatic C-H Stretch: Above 3000 cm ⁻¹ .
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 174.05.

Note: NMR chemical shifts are predictions based on analogous structures; actual values may vary depending on the solvent and experimental conditions. A study on o-fluoronaphthaldehydes provides a useful reference for assigning ¹H and ¹³C NMR signals in similar systems[8].

Chemical Reactivity and Synthetic Utility

The reactivity of **8-fluoro-1-naphthaldehyde** is dominated by the chemistry of its aldehyde group, though this is modulated by the electronic and steric influence of the fluoronaphthalene scaffold.


Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations:

- Oxidation: Can be readily oxidized to the corresponding 8-fluoro-1-naphthoic acid using standard oxidants like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- Reduction: Can be reduced to 8-fluoro-1-naphthalenemethanol using mild reducing agents such as sodium borohydride (NaBH_4) or to 8-methyl-1-fluoronaphthalene via stronger methods like the Wolff-Kishner or Clemmensen reduction.
- Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
- Condensation Reactions: Undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are foundational for building larger, more complex molecules.

Illustrative Reaction: Schiff Base Formation

The formation of an imine is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the formation of a Schiff base.

Protocol: Synthesis of a N-(8-Fluoro-1-naphthylidene)aniline

- Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve **8-fluoro-1-naphthaldehyde** (1.0 eq.) and a primary amine (e.g., aniline, 1.05 eq.) in toluene.
- Catalysis: Add a catalytic amount of acetic acid (2-3 drops).
- Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

- Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[9][10]. The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase the half-life and bioavailability of a drug[9].

8-Fluoro-1-naphthaldehyde is an attractive starting material for accessing novel fluorinated compounds with therapeutic potential. The naphthalene core is a common scaffold in biologically active molecules[11], and the aldehyde group provides a convenient point for diversification.

Potential Applications:

- Pharmaceutical Synthesis: Serves as a precursor for novel drug candidates in areas such as oncology, neurology, and infectious diseases[12][13].
- Agrochemical Development: Can be used to synthesize new classes of pesticides and herbicides with enhanced properties[12].
- Materials Science: The fluorinated naphthalene unit can be incorporated into polymers to enhance thermal stability and modify optical properties[14]. It is also a building block for fluorescent probes and sensors, leveraging the inherent luminescence of the naphthaldehyde core[14].

Safety and Handling

As with any laboratory chemical, **8-fluoro-1-naphthaldehyde** should be handled with appropriate care.

- Hazards: Aromatic aldehydes are often classified as irritants. Avoid contact with skin, eyes, and clothing[15]. Inhalation of dust or vapors should be minimized.

- Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents and strong bases[15].

Conclusion

8-Fluoro-1-naphthaldehyde is more than just a synthetic intermediate; it is a carefully designed tool for chemical innovation. Its properties are dictated by a delicate interplay between the reactive aldehyde, the electronically influential fluorine atom, and the sterically demanding peri-interaction. This guide has detailed its structure, synthesis, spectroscopic identity, and chemical reactivity, providing researchers and drug development professionals with the foundational knowledge required to harness its potential. By understanding the causality behind its behavior, scientists can more effectively utilize this compound to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. researchgate.net [researchgate.net]
- 3. 8-FLUORO-NAPHTHALENE-1-CARBALDEHYDE | 112641-28-8 [sigmaaldrich.com]
- 4. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing)
DOI:10.1039/D1SC05899A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC

[pmc.ncbi.nlm.nih.gov]

- 8. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [8-fluoro-1-naphthaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3045725#8-fluoro-1-naphthaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com